Cacodylic acid
Overview
Description
Mechanism of Action
Target of Action
Cacodylic acid, also known as dimethylarsinic acid, interacts with several targets in the body. Some of these include the Gag-Pol polyprotein , Nitric oxide synthase, endothelial , Aldose reductase , and Guanine nucleotide-binding protein G (t) subunit alpha-1 . These proteins play various roles in cellular processes, including protein synthesis, nitric oxide production, glucose metabolism, and signal transduction respectively .
Mode of Action
It is known that this compound can interact with its targets, potentially altering their function and leading to changes in cellular processes .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a primary metabolite of pentavalent inorganic arsenic and there is little evidence that inorganic arsenic is released into the body after exposure to this compound . The compound is also known to be converted to volatile alkyl arsine in certain conditions .
Pharmacokinetics
It is known that the compound is rapidly excreted unchanged in the urine .
Result of Action
It is known to be highly toxic by ingestion, inhalation, or skin contact . It is considered to be a carcinogen and reproduction/developmental toxin as well as being a neurotoxin .
Action Environment
This compound was used in Agent Blue, one of the mixtures used for defoliation in Vietnam . Once in contact with the soil, it would have been bound within the soil matrix making it immobile, but slowly converting to volatile alkyl arsine and released into the atmosphere . In rice fields sprayed with Agent Blue, anaerobic conditions would have dominated and the conversion of the this compound and sodium cacodylate to alkyl arsine would have been even faster . The phytotoxic properties of this compound were quickly inactivated on contact with moist soils .
Biochemical Analysis
Biochemical Properties
Cacodylic acid is a weak acid . It dissolves in water to yield solutions containing more hydrogen ions than pure water contains and so having a pH less than 7.0 . It is neutralized exothermically by all bases to produce water plus a salt . It reacts (but usually slowly) with active metals to form gaseous hydrogen and a metal salt .
Cellular Effects
This compound is highly toxic by ingestion, inhalation, or skin contact . The U.S. EPA states that all forms of arsenic are a serious risk to human health .
Molecular Mechanism
It is known to interact with several proteins, including Gag-Pol polyprotein, Nitric oxide synthase, endothelial, Aldose reductase, and Guanine nucleotide-binding protein G (t) subunit alpha-1 .
Temporal Effects in Laboratory Settings
It is known that this compound is highly toxic and can have serious health consequences .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The lethal dose or concentration (LD, LC) is 23-100 mg/kg (rat and mouse, oral) .
Metabolic Pathways
It is known that this compound is an organoarsenic compound, and arsenic is known to interfere with cellular metabolism .
Transport and Distribution
This compound is rapidly bound to red blood cells and is excreted readily in urine . It is rapidly excreted mostly unchanged in the urine of most animal species after systemic exposure .
Subcellular Localization
It is known that this compound is soluble in water, which suggests that it may be distributed throughout the cell .
Preparation Methods
Cacodylic acid can be synthesized through several methods. One common method involves the reaction of arsenic trioxide (As₂O₃) with potassium acetate (CH₃CO₂K), which produces cacodyl oxide ((CH₃)₂As₂O) and cacodyl ((CH₃)₂As₂) . Another method involves the reduction of this compound to dimethylarsine using zinc and hydrochloric acid . Industrial production methods typically involve the neutralization of this compound with a base to form cacodylate salts, such as sodium cacodylate .
Chemical Reactions Analysis
Cacodylic acid undergoes various chemical reactions, including:
Reduction: This compound can be reduced to dimethylarsine ((CH₃)₂AsH) using zinc and hydrochloric acid.
Oxidation: It can be oxidized to form dimethylarsinic acid derivatives.
Substitution: This compound can react with halogens to form compounds like dimethylarsinic iodide ((CH₃)₂AsI).
Common reagents used in these reactions include zinc, hydrochloric acid, sulfur dioxide, and hydroiodic acid . The major products formed from these reactions are dimethylarsine and dimethylarsinic iodide .
Scientific Research Applications
Cacodylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Cacodylic acid is similar to other organoarsenic compounds such as cacodyl (tetramethyldiarsine) and dimethylarsinic acid . this compound is unique in its simplicity and versatility as a reagent and herbicide. Unlike cacodyl, which is highly toxic and volatile, this compound is more stable and easier to handle .
Similar Compounds
Cacodyl (tetramethyldiarsine): (CH₃)₂As-As(CH₃)₂
Dimethylarsinic acid: (CH₃)₂AsO₂H
Dimethylarsinic iodide: (CH₃)₂AsI
This compound stands out due to its stability and wide range of applications in various fields.
Properties
IUPAC Name |
dimethylarsinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGXGZAMXPVRFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](=O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7AsO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020508 | |
Record name | Dimethylarsinic acid | |
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Molecular Weight |
138.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cacodylic acid appears as a colorless, odorless crystalline solid. Melting point 195-196 °C. Toxic by ingestion and irritating to skin and eyes., Hygroscopic solid; [Merck Index] Colorless odorless hygroscopic solid; [CAMEO] White crystalline solid; [MSDSonline], Solid | |
Record name | CACODYLIC ACID | |
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Record name | Dimethylarsenic acid | |
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Boiling Point |
greater than 392 °F at 760 mmHg (NTP, 1992), >200 °C | |
Record name | CACODYLIC ACID | |
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Record name | DIMETHYLARSENIC ACID | |
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Solubility |
Very soluble (NTP, 1992), Soluble in acetic acid, Soluble in ethanol; insoluble in diethyl ether, In water, 2X10+6 mg/l @ 25 °C. | |
Record name | CACODYLIC ACID | |
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Record name | DIMETHYLARSENIC ACID | |
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Density |
greater than 1.1 at 68 °F (est.) (USCG, 1999) | |
Record name | CACODYLIC ACID | |
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Vapor Pressure |
0.0000001 [mmHg] | |
Record name | Dimethylarsenic acid | |
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Impurities |
Dimethylarsinic acid is available as a technical grade, containing 65% active ingredient and the following possible impurities: sodium chloride, sodium sulfate, methylarsonic acid and arsenic acid. | |
Record name | DIMETHYLARSENIC ACID | |
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Color/Form |
Crystals from alcohol and ether, Colorless, TRICLINIC CRYSTALS, White; water solutions may be dyed blue | |
CAS No. |
75-60-5, 917-76-0 | |
Record name | CACODYLIC ACID | |
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Melting Point |
383 to 385 °F (NTP, 1992), 195 °C | |
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